molecular formula C18H17F3N2O3 B497374 1-(4-methoxyphenoxy)-3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-2-ol CAS No. 878619-45-5

1-(4-methoxyphenoxy)-3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-2-ol

Cat. No.: B497374
CAS No.: 878619-45-5
M. Wt: 366.3g/mol
InChI Key: FFMKKPWMANJVTD-UHFFFAOYSA-N
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Description

The compound 1-(4-methoxyphenoxy)-3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-2-ol is a benzimidazole derivative characterized by:

  • A 1H-benzo[d]imidazole core substituted with a trifluoromethyl (-CF₃) group at position 2.
  • A propan-2-ol backbone at position 1 of the benzimidazole.
  • A 4-methoxyphenoxy group linked to the propanol chain.

This structure combines electron-withdrawing (-CF₃) and electron-donating (-OCH₃) groups, which may influence its physicochemical properties (e.g., solubility, bioavailability) and pharmacological activity.

Properties

IUPAC Name

1-(4-methoxyphenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3/c1-25-13-6-8-14(9-7-13)26-11-12(24)10-23-16-5-3-2-4-15(16)22-17(23)18(19,20)21/h2-9,12,24H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMKKPWMANJVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenoxy)-3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-2-ol typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, followed by the introduction of the trifluoromethyl group via electrophilic substitution. The methoxyphenoxy group is then attached through a nucleophilic substitution reaction, and the final step involves the formation of the propanol backbone through a reduction reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also incorporate purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenoxy)-3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the benzimidazole moiety to its corresponding amine.

    Substitution: The methoxyphenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

1-(4-methoxyphenoxy)-3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenoxy)-3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzimidazole moiety can bind to various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Benzimidazole Derivatives with Trifluoromethyl Substitutions

Compounds sharing the 2-(trifluoromethyl)-1H-benzo[d]imidazole core but differing in side-chain substituents:

Compound Name Substituents Molecular Weight (g/mol) Key Data Reference
Target Compound 4-Methoxyphenoxy-propan-2-ol ~383.34* N/A (No direct data)
1-(Methylamino)-3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-2-ol Methylamino-propan-2-ol ~317.30 Discontinued (CymitQuimica)
(R)-5-(6-((4-Methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide Thiophene-carboxamide 543.60 Purity: ≥98%; LCMS: m/z = 543 [M+H]⁺

Key Observations :

  • The 4-methoxyphenoxy group in the target compound may enhance lipophilicity compared to the methylamino analog .
  • The trifluoromethyl group improves metabolic stability by resisting oxidative degradation, a feature shared across analogs .

Benzimidazole-Propanol Hybrids with Variable Aromatic Substituents

Compounds with a propan-2-ol chain linked to benzimidazole but differing in aromatic substituents:

Compound Name Aromatic Substituent Molecular Weight (g/mol) Key Data Reference
Target Compound 4-Methoxyphenoxy ~383.34* N/A
1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-phenoxypropan-2-ol Phenoxy ~407.45 Purity: >98%; LCMS: m/z = 408 [M+H]⁺
1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(4-isopropylphenoxy)propan-2-ol 4-Isopropylphenoxy ~416.50 LCMS: m/z = 416 [M+H]⁺

Key Observations :

  • The benzyl-imino group in analogs may enhance hydrogen bonding but introduce synthetic complexity .

Benzimidazole-Coumarin Hybrids

Compounds combining benzimidazole with coumarin moieties for antimicrobial activity:

Compound Name Hybrid Structure Yield (%) Melting Point (°C) Reference
(E)-3-(2-(1H-Benzo[d]imidazol-1-yl)-1-(3-(trifluoromethyl)benzyloxyimino)ethyl)-2H-chromen-2-one Coumarin-oxime 65 142–145
Target Compound N/A N/A N/A

Key Observations :

  • Coumarin hybrids exhibit broad-spectrum antibacterial activity (MIC: 2–8 µg/mL), suggesting that the target compound’s benzimidazole core could be optimized for similar applications .
  • The absence of a coumarin moiety in the target compound may limit its UV absorbance properties but reduce phototoxicity risks .

Key Challenges :

  • Introducing the 4-methoxyphenoxy group may require protecting-group strategies to avoid side reactions during propanol linkage .

Biological Activity

1-(4-methoxyphenoxy)-3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-2-ol is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound consists of a benzimidazole moiety linked to a propanol derivative with a methoxyphenoxy group. The trifluoromethyl group enhances its lipophilicity, potentially influencing its biological interactions.

Research indicates that compounds related to benzimidazole derivatives often exhibit multiple mechanisms of action, including:

  • Inhibition of Kinases : Many benzimidazole derivatives act as inhibitors of various kinases, which are crucial in cell signaling pathways related to cancer progression. For instance, compounds similar to this compound have shown inhibitory effects on kinases such as EGFR and mTOR .
  • Induction of Apoptosis : The ability to induce programmed cell death (apoptosis) in cancer cells is a critical aspect of many therapeutic agents. Studies have demonstrated that certain benzimidazole derivatives can upregulate pro-apoptotic factors like caspase-3 while downregulating anti-apoptotic proteins such as Bcl-2 .

Anticancer Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
HepG2 (liver cancer)10.21Induces apoptosis via caspase activation
MCF-7 (breast cancer)15.45Inhibits proliferation through kinase inhibition
HCT-116 (colon cancer)12.34Cell cycle arrest via multiple signaling pathways

The compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent .

Neuropharmacological Effects

Additionally, the compound has shown promise in modulating GABA-A receptors, which are pivotal in neurological functions. Positive allosteric modulation at specific receptor subtypes could lead to therapeutic applications in anxiety and seizure disorders .

Case Study 1: HepG2 Cell Line

In vitro studies using the HepG2 liver cancer cell line demonstrated that treatment with the compound resulted in a significant reduction in cell viability. The mechanism was linked to the activation of apoptotic pathways, with increased levels of pro-apoptotic proteins observed post-treatment.

Case Study 2: GABA-A Modulation

A study investigating the interaction of related benzimidazole compounds with GABA-A receptors revealed that certain modifications could enhance receptor affinity and selectivity. This suggests that structural variations in compounds like this compound could yield new therapeutic agents for neurological conditions .

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